(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(pyridin-2-yl)methanone
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Overview
Description
(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(pyridin-2-yl)methanone: is a heterocyclic compound that features a thienopyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(pyridin-2-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thienopyridine Core: The thienopyridine core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-aminothiophene and a pyridine derivative.
Coupling Reaction: The final step involves coupling the functionalized thienopyridine with a pyridin-2-ylmethanone moiety using reagents such as coupling agents and catalysts under controlled conditions
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and scalable purification techniques .
Chemical Reactions Analysis
Types of Reactions
(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(pyridin-2-yl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by others
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce amine or alcohol derivatives .
Scientific Research Applications
Chemistry
In chemistry, (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(pyridin-2-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology and Medicine
Its structural features make it a candidate for the development of therapeutic agents targeting specific biological pathways .
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity .
Mechanism of Action
The mechanism of action of (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(pyridin-2-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .
Comparison with Similar Compounds
Similar Compounds
- (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(3-chlorophenyl)methanone
- (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2,4-dichlorophenyl)methanone
- (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(3,4-dichlorophenyl)methanone
Uniqueness
The uniqueness of (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(pyridin-2-yl)methanone lies in its specific substitution pattern and the presence of both thienopyridine and pyridin-2-ylmethanone moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-pyridin-2-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c1-8-7-9(2)18-15-11(8)12(16)14(20-15)13(19)10-5-3-4-6-17-10/h3-7H,16H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRVYFEUXTMWJGI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)C3=CC=CC=N3)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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